Product packaging for 2,5,8,11-Tetraoxatetradecane-13,14-diol(Cat. No.:CAS No. 95535-29-8)

2,5,8,11-Tetraoxatetradecane-13,14-diol

Cat. No.: B8572919
CAS No.: 95535-29-8
M. Wt: 238.28 g/mol
InChI Key: ZZWUTHDEIXYWSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,5,8,11-Tetraoxatetradecane-13,14-diol, more commonly known as Pentaethylene Glycol, is a polymer of ethylene glycol featuring terminal hydroxyl groups and the molecular formula C10H22O6 . This compound serves as a highly valuable PEG-based linker and chemical intermediate in diverse research applications. Its primary function is to increase the hydrophilicity and solubility of synthetic compounds in aqueous media . In chemical synthesis, this diol is employed as a key intermediate in the creation of cyclic and non-cyclic polyethers, complexing agents, and immobilized phase-transfer catalysts . It also finds use as a catalyst in potassium hydroxide-induced elimination reactions . Within pharmaceutical and bioconjugation research, the terminal hydroxyl groups can be functionalized to link different molecules. A prominent application is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), where PEG linkers like this one connect a ligand for an E3 ubiquitin ligase to another for a target protein, helping to exploit the intracellular ubiquitin-proteasome system to degrade specific proteins . The compound is also utilized in specialized research areas such as drug delivery, nanotechnology, and the purification of biological materials, where it aids in protein purification and crystal growth . This product is designated For Research Use Only . It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22O6 B8572919 2,5,8,11-Tetraoxatetradecane-13,14-diol CAS No. 95535-29-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

95535-29-8

Molecular Formula

C10H22O6

Molecular Weight

238.28 g/mol

IUPAC Name

3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propane-1,2-diol

InChI

InChI=1S/C10H22O6/c1-13-2-3-14-4-5-15-6-7-16-9-10(12)8-11/h10-12H,2-9H2,1H3

InChI Key

ZZWUTHDEIXYWSO-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOCC(CO)O

Origin of Product

United States

Synthetic Methodologies for 2,5,8,11 Tetraoxatetradecane 13,14 Diol and Its Structural Analogues

Retrosynthetic Analysis of the 2,5,8,11-Tetraoxatetradecane-13,14-diol Framework

A retrosynthetic analysis of this compound reveals several key disconnections. The primary disconnection points are the ether linkages within the oligo(ethylene glycol) chain and the carbon-carbon or carbon-oxygen bonds of the terminal 1,2-diol.

The ether linkages suggest a convergent or iterative approach utilizing Williamson ether synthesis or related etherification reactions. This would involve coupling smaller oligo(ethylene glycol) fragments or sequentially adding ethylene (B1197577) glycol units. A common strategy involves the use of a protected diol at one end and an activated alcohol or halide at the other.

The terminal 1,2-diol can be envisioned as arising from the oxidation of a terminal alkene or the ring-opening of a terminal epoxide. This allows for the introduction of chirality at a late stage in the synthesis. Alternatively, a chiral precursor containing the 1,2-diol can be incorporated into the polyether chain.

Classical Etherification Approaches in Polyether Synthesis

The Williamson ether synthesis is a robust and widely used method for the formation of ethers and can be adapted for the synthesis of oligo(ethylene glycol) chains. nih.govscilit.com This reaction involves the SN2 reaction of an alkoxide with an alkyl halide. youtube.commasterorganicchemistry.com For the synthesis of a defined-length oligoether like this compound, an iterative approach is often employed. This involves the sequential addition of ethylene glycol units, where one hydroxyl group is protected and the other is activated for etherification.

A typical iterative synthesis might involve the following steps:

Monoprotection of an oligo(ethylene glycol) of a certain length.

Activation of the remaining free hydroxyl group (e.g., conversion to a tosylate or halide).

Reaction with the alkoxide of another monoprotected oligo(ethylene glycol) unit.

Deprotection to reveal a new free hydroxyl for the next iteration.

Commonly used protecting groups include benzyl (B1604629) or p-methoxybenzyl ethers, which can be removed via hydrogenation. nih.govnih.gov The choice of base for generating the alkoxide is crucial to avoid side reactions; sodium hydride is frequently used as it generates hydrogen gas as the only byproduct. youtube.com

Reactant 1Reactant 2BaseSolventProduct
Monoprotected oligo(ethylene glycol)Alkyl halide with oligo(ethylene glycol) chainSodium HydrideTHFLonger oligo(ethylene glycol) chain
AlcoholAlkyl halideSodium HydrideTHFEther

An alternative to the Williamson ether synthesis is the use of epoxide ring-opening reactions to construct the polyether backbone. researchgate.net The anionic ring-opening polymerization of ethylene oxide can produce polyethylene (B3416737) glycols, but controlling the exact chain length to achieve a discrete compound like this compound is challenging. researchgate.net

A more controlled approach involves the sequential ring-opening of epoxides. For instance, an alcohol can act as a nucleophile to open an epoxide ring, typically under basic or acidic catalysis. This reaction adds a hydroxyethyl (B10761427) unit to the starting alcohol. This process can be repeated to build up the oligo(ethylene glycol) chain.

The terminal 1,2-diol of the target molecule can also be formed from a terminal epoxide. The ring-opening of a terminal epoxide on the polyether chain with a nucleophile, followed by hydrolysis, can yield the desired diol. google.com The regioselectivity of the epoxide opening (attack at the more or less substituted carbon) can be controlled by the choice of catalyst and reaction conditions. nih.gov

Stereoselective and Asymmetric Synthesis of Polyether Diols

The 13,14-diol moiety of this compound contains two stereocenters, leading to the possibility of different stereoisomers. The control of this stereochemistry is a key challenge and can be addressed through various stereoselective and asymmetric synthetic methods.

The enantioselective synthesis of 1,2-diols is a well-established field in organic chemistry, and these methods can be applied to the synthesis of the target molecule. nih.govlookchem.com One of the most powerful methods is the Sharpless asymmetric dihydroxylation, which can convert a terminal alkene into a chiral 1,2-diol with high enantioselectivity. nih.gov A synthetic route could therefore involve the preparation of an oligo(ethylene glycol) with a terminal vinyl group, followed by asymmetric dihydroxylation.

Another approach is the use of a chiral catalyst to mediate the ring-opening of a terminal epoxide. nih.gov This can provide enantiomerically enriched 1,2-diols. Furthermore, enzymatic resolutions or desymmetrization of meso-1,3-diols can also be employed to generate chiral diol building blocks. researchgate.netresearchgate.net

MethodSubstrateReagentsKey Feature
Sharpless Asymmetric DihydroxylationTerminal alkeneAD-mix-α or AD-mix-βHigh enantioselectivity
Asymmetric Epoxide Ring-OpeningTerminal epoxideChiral catalyst, nucleophileAccess to enantiomerically enriched diols
Enzymatic ResolutionRacemic 1,2-diolLipase, acyl donorSeparation of enantiomers

When a chiral center is already present in the molecule, the formation of the 1,2-diol can be influenced by this existing stereochemistry, leading to diastereoselective outcomes. For instance, if a chiral building block is used in the synthesis of the oligo(ethylene glycol) chain, the subsequent dihydroxylation of a terminal alkene may proceed with diastereoselectivity.

The stereochemical outcome of reactions such as dihydroxylation can often be predicted based on empirical models like Felkin-Anh or by considering chelation control if a nearby coordinating group is present. nih.gov The choice of reagents can also influence the diastereomeric ratio. For example, syn- and anti-diols can be selectively prepared from an alkene. Syn-dihydroxylation can be achieved using osmium tetroxide or potassium permanganate, while anti-dihydroxylation can be accomplished via epoxidation followed by acid-catalyzed ring-opening. youtube.com This allows for the synthesis of specific diastereomers of this compound.

Substrate-Controlled and Catalyst-Controlled Asymmetric Induction

Asymmetric induction is a fundamental strategy in stereoselective synthesis, allowing for the preferential formation of one enantiomer or diastereomer. nih.govnih.gov This can be achieved through either substrate-controlled or catalyst-controlled methods.

In substrate-controlled asymmetric induction , the chirality of the desired product is determined by a pre-existing stereocenter within the substrate molecule. This inherent chiral information directs the formation of new stereocenters. For instance, in the synthesis of complex natural products containing polyether scaffolds, existing stereocenters in a starting material can dictate the stereochemical outcome of subsequent cyclization or chain-extension reactions.

In contrast, catalyst-controlled asymmetric induction utilizes a chiral catalyst to influence the stereochemical pathway of the reaction. This approach is highly versatile as the same substrate can be guided to form different stereoisomers by simply changing the chirality of the catalyst. A prominent example is the Sharpless asymmetric dihydroxylation, which employs a chiral quinine (B1679958) ligand in conjunction with osmium tetroxide to produce vicinal diols from alkenes with high enantioselectivity. nih.govacsgcipr.orgwikipedia.org This method is instrumental in creating the 1,2-diol functionality present in the target molecule and its analogues. The choice of dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ) as the chiral ligand dictates which face of the alkene is hydroxylated, thus controlling the absolute stereochemistry of the resulting diol. wikipedia.org

Recent advancements have also focused on the use of aminoxyl-peptide conjugates as catalysts for the regiodivergent oxidation of unsymmetrical diols. By tuning the structure of both the aminoxyl catalytic core and the chiral peptide backbone, it is possible to override the intrinsic steric bias of the substrate and selectively oxidize either the less hindered or the more hindered alcohol. nih.gov

MethodControlling FactorDescriptionExample Application
Substrate-ControlledExisting stereocenter in the substrateThe inherent chirality of the starting material directs the stereochemical outcome of the reaction.Synthesis of complex natural products with multiple stereocenters.
Catalyst-ControlledExternal chiral catalystA chiral catalyst creates a diastereomeric transition state, leading to the preferential formation of one stereoisomer.Sharpless Asymmetric Dihydroxylation for the synthesis of chiral vicinal diols. nih.gov

Exploration of Novel Catalytic Systems for Diol Formation

The development of new catalytic systems is crucial for enhancing the efficiency and selectivity of diol synthesis. Recent research has explored the use of ferrocenium-based catalysts and various metal-catalyzed reactions to construct the core structural features of acyclic polyether diols.

Ferrocenium-based catalysts have emerged as effective promoters for the dehydrative cyclization of diols to form cyclic ethers, such as tetrahydrofurans. mdpi.comumsl.edu This methodology offers a convenient route to substituted cyclic ethers from readily available diol precursors. The proposed mechanism involves the ferrocenium (B1229745) cation acting as a Lewis acid to activate a hydroxyl group, facilitating its departure as a water molecule and generating a carbocation intermediate. mdpi.com Subsequent intramolecular attack by the remaining hydroxyl group then leads to the formation of the cyclic ether.

The catalytic activity of ferrocenium salts can be influenced by the nature of the counter-ion and the substituents on the cyclopentadienyl (B1206354) rings. For instance, ferrocenium tetrafluoroborate (B81430) has shown better performance than ferrocenium hexafluorophosphate (B91526) in certain applications. mdpi.com The stability of the ferrocenium cation in solution is a critical factor, as decomposition can limit catalytic efficiency. nih.gov

Diol SubstrateCatalystReaction ConditionsProductYield
4-methyl-1-phenyl-1,4-pentanediolFerrocenium hexafluorophosphateCH₂Cl₂, 45°C, 72hCorresponding tetrahydrofuran (B95107)Cyclization observed
4-butyl-1-phenyl-1,4-octanediolFerrocenium tetrafluoroborateCH₂Cl₂, 45°C, 72hCorresponding tetrahydrofuranCyclization observed
1,4,4-triphenyl-1,4-butanediol[FeCl₃(NNN)]CH₂Cl₂, 45°C, 72hCorresponding tetrahydrofuranCyclization observed

Data sourced from studies on ferrocenium-catalyzed cyclization of various diols. umsl.edu

Metal-catalyzed carboetherification represents a powerful strategy for the synthesis of functionalized oxygen heterocycles from unsaturated alcohols. nih.govnih.gov This reaction involves the addition of an alcohol and a carbon-based group across a carbon-carbon double bond. Both copper and palladium-based catalytic systems have been extensively developed for this purpose. nih.govumich.edu

Copper-catalyzed intramolecular carboetherification of γ-unsaturated alcohols provides an efficient route to fused- and bridged-ring tetrahydrofurans. nih.gov Mechanistic studies suggest that the reaction proceeds via a cis-oxycupration step, which determines the stereochemistry of the product. nih.gov This is followed by the formation of a carbon radical intermediate and subsequent C-C bond formation. The use of chiral ligands, such as (R,R)-Ph-box, can render these reactions highly enantioselective. nih.gov

Palladium-catalyzed carboetherification reactions of γ-hydroxyalkenes are also effective for constructing substituted tetrahydrofurans. umich.edunih.gov The stereochemical outcome of these reactions can be dependent on the structure of the palladium catalyst. For example, the use of monodentate phosphine (B1218219) ligands can lead to syn-addition products, while bidentate ligands like BINAP can result in anti-addition products, likely due to a change in the reaction mechanism. nih.gov

Catalyst SystemUnsaturated Alcohol SubstrateCarbon SourceKey Mechanistic FeatureProduct Type
Copper(II) with chiral Ph-box ligandγ-unsaturated pentenolsInternal or external alkenecis-oxycuprationChiral tetrahydrofurans
Palladium(0) with PCy₃ ligandγ-hydroxyalkenes with tethered aryl bromidesTethered aryl groupTransannular alkene insertionsyn-addition products
Palladium(0) with BINAP ligandγ-hydroxyalkenes with tethered aryl bromidesTethered aryl groupWacker-type anti-oxypalladationanti-addition products

Information compiled from studies on copper- and palladium-catalyzed carboetherification reactions. nih.govnih.gov

Green Chemistry Principles in the Synthesis of Acyclic Polyether Diols

The application of green chemistry principles to the synthesis of acyclic polyether diols is essential for developing sustainable and environmentally benign manufacturing processes. Key areas of focus include the selection of greener solvents, optimization of reaction conditions, and maximization of atom economy while minimizing waste.

The choice of solvent is a critical factor in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental impact. whiterose.ac.uk For polyether synthesis, there is a growing interest in replacing conventional volatile organic compounds (VOCs) with greener alternatives. Bio-derived solvents like Cyrene™ (dihydrolevoglucosenone) and D-limonene are being explored as potential replacements for traditional solvents such as N,N-dimethylformamide (DMF) and tetrahydrofuran (THF). ugent.bemdpi.com The ideal green solvent should be non-toxic, biodegradable, and derived from renewable resources.

Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for improving reaction efficiency and reducing energy consumption. numberanalytics.comcreative-biolabs.com For instance, the development of highly active catalysts can enable reactions to be carried out at lower temperatures, thereby saving energy. researchgate.net Furthermore, optimizing reactant concentrations can lead to higher reaction rates and improved product yields. creative-biolabs.com

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Reactions with high atom economy, such as addition reactions, are inherently greener as they generate fewer byproducts. nih.gov In the context of polyether diol synthesis, strategies that maximize the incorporation of all reactant atoms into the final product are highly desirable.

Waste minimization is a core principle of green chemistry and can be achieved through various strategies. numberanalytics.com The use of catalytic processes is inherently waste-reducing, as catalysts are used in small amounts and can often be recycled. researchgate.net Additionally, designing synthetic routes that avoid the use of protecting groups can reduce the number of reaction steps and the amount of waste generated. The development of closed-loop recycling processes for polyether polyols, where waste polyurethane foam is chemically recycled back into polyol starting materials, represents a significant advancement in waste minimization. mdpi.comresearchgate.net

Advanced Spectroscopic and Structural Elucidation of 2,5,8,11 Tetraoxatetradecane 13,14 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. For a molecule such as 2,5,8,11-Tetraoxatetradecane-13,14-diol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential to confirm its connectivity and stereochemistry.

High-Field 1D NMR (¹H NMR, ¹³C NMR) for Connectivity Analysis

¹H NMR: The proton NMR spectrum is expected to show a series of signals corresponding to the different chemical environments of the hydrogen atoms in the molecule. The majority of the methylene protons within the tetraethylene glycol backbone (-O-CH₂-CH₂-O-) would likely appear as a complex, overlapping multiplet in the region of 3.5-3.7 ppm. The protons on the carbon atoms adjacent to the diol functionality (C12) and the terminal methyl group (C1) would have distinct chemical shifts. The two hydroxyl (-OH) protons would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration. The methine protons at C13 and C14 would be expected to resonate further downfield due to the deshielding effect of the adjacent hydroxyl groups.

¹³C NMR: The carbon-13 NMR spectrum would provide complementary information, with distinct signals for each carbon atom in a unique chemical environment. The carbons of the repeating ethylene (B1197577) glycol units are expected to have chemical shifts in the range of 60-70 ppm. The carbons bearing the hydroxyl groups (C13 and C14) would be shifted further downfield, typically in the 63-75 ppm range. The terminal methyl carbon (C1) would appear at a much higher field (lower ppm value).

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1~ 3.4~ 59.0
3, 4, 6, 7, 9, 10, 123.5 - 3.7 (multiplet)69.0 - 71.0
13, 143.4 - 3.8 (multiplet)63.0 - 75.0
OHVariable-

Note: These are predicted values and actual experimental values may vary.

2D NMR Techniques for Correlational Assignments (COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show correlations between the protons on adjacent carbons in the ethylene glycol chain and, crucially, between the methine protons at C13 and C14, and their neighboring methylene protons at C12.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is critical for determining the stereochemistry of the diol. Correlations between the methine protons at C13 and C14 would help in assigning their relative configuration (syn or anti).

Diffusion-Ordered Spectroscopy (DOSY) for Supramolecular Assembly Characterization

Diffusion-Ordered Spectroscopy (DOSY) is an NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which is related to their size and shape. For a pure sample of this compound, DOSY would be expected to show a single diffusion coefficient, confirming the presence of a single molecular entity. In the presence of intermolecular interactions, such as hydrogen bonding leading to self-assembly, DOSY could reveal the formation of larger aggregates by showing a smaller diffusion coefficient than expected for the monomeric species.

Stereochemical Assignments via J-coupling Analysis and NOE Correlations

The relative stereochemistry of the vicinal diol at positions 13 and 14 (i.e., whether it is the syn or anti diastereomer) can be determined through detailed analysis of proton-proton coupling constants (J-coupling) and Nuclear Overhauser Effect (NOE) correlations. The magnitude of the ³JH13,H14 coupling constant is dependent on the dihedral angle between the two methine protons. Different dihedral angles are favored in the syn and anti isomers, leading to predictably different coupling constants. Additionally, NOESY experiments can reveal through-space proximity between the protons on C13 and C14 and other parts of the molecule, which would differ for the syn and anti isomers, thus aiding in the stereochemical assignment.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecule with high precision. For this compound, the molecular formula is C₁₀H₂₂O₆. The expected monoisotopic mass would be calculated, and the HRMS measurement would confirm this mass to within a few parts per million, thereby verifying the elemental composition. Common ionization techniques for this type of molecule would include Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

Interactive Data Table: HRMS Data

Molecular FormulaCalculated Monoisotopic Mass (Da)Expected Ion Adducts [M+H]⁺, [M+Na]⁺
C₁₀H₂₂O₆238.14164239.14946, 261.13140

Note: The observed mass in an HRMS experiment would be compared to these calculated values to confirm the elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for confirming the molecular weight of polar molecules like this compound. This method typically protonates the molecule or forms adducts with cations, allowing for precise mass determination with minimal fragmentation.

For this compound (molecular formula C₁₀H₂₂O₆, molecular weight 238.28 g/mol ), ESI-MS analysis is expected to show prominent peaks corresponding to sodiated and potassiated molecules, [M+Na]⁺ and [M+K]⁺, due to the high affinity of the ether oxygens for alkali metal ions. The protonated molecule, [M+H]⁺, may also be observed. The high-resolution mass measurement of these ions allows for the unambiguous confirmation of the elemental composition and thus the molecular weight.

Table 1: Expected ESI-MS Adducts for this compound

Adduct Expected m/z
[M+H]⁺ 239.1438
[M+Na]⁺ 261.1257
[M+K]⁺ 277.0997

M represents the neutral molecule this compound.

Fragmentation Pathway Analysis for Structural Insights

Tandem mass spectrometry (MS/MS) experiments provide valuable structural information through the analysis of fragmentation pathways. For this compound, collision-induced dissociation (CID) of the precursor ions (e.g., [M+H]⁺ or [M+Na]⁺) would likely lead to characteristic fragmentation patterns.

The primary fragmentation is expected to occur via the cleavage of the C-O and C-C bonds of the polyether backbone. libretexts.orgnih.gov A common pathway for polyethers is the cleavage of the C-C bond adjacent to an ether oxygen, known as alpha-cleavage. libretexts.orgyoutube.com This results in the formation of stable oxonium ions. Additionally, the diol functional group can influence fragmentation, with potential loss of water (H₂O) from the protonated molecule. The fragmentation pattern, with peaks separated by 44 Da (corresponding to the C₂H₄O unit), would confirm the repeating ethoxy structure. libretexts.org

Key Fragmentation Pathways:

Alpha-cleavage: Cleavage of the C-C bond alpha to an ether oxygen.

Neutral Loss: Loss of small neutral molecules like water (H₂O) from the diol end or ethylene oxide units.

Backbone Cleavage: Scission at the C-O bonds within the tetraethylene glycol core.

Vibrational Spectroscopy (Infrared and Raman)

Functional Group Analysis and Characteristic Vibrational Modes

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. wiley-vch.de For this compound, the spectra are dominated by vibrations of the hydroxyl, ether, and alkane functional groups.

The infrared spectrum would show a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups, broadened by hydrogen bonding. researchgate.net The C-H stretching vibrations of the methylene groups are expected to appear in the 2850-3000 cm⁻¹ region. mdpi.comresearchgate.net A prominent feature for this molecule is the strong C-O stretching vibration of the ether linkages, typically found around 1100 cm⁻¹. ias.ac.in

Raman spectroscopy provides complementary information. The C-C skeletal vibrations and symmetric C-H stretching modes are often more prominent in the Raman spectrum. researchgate.netias.ac.in

Table 2: Characteristic Vibrational Modes for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) (FTIR) Expected Wavenumber (cm⁻¹) (Raman)
O-H stretch (hydrogen-bonded) 3200-3600 (broad, strong) 3200-3600 (broad, weak)
C-H stretch 2850-3000 (strong) 2850-3000 (strong)
CH₂ scissoring ~1450-1480 ~1440-1484
C-O-H bend ~1395-1410 ~1395 (medium)
C-O stretch (ether) ~1100 (very strong) ~1100 (medium)

Probing Intermolecular and Intramolecular Hydrogen Bonding

The presence and nature of hydrogen bonding significantly influence the physical properties of this compound. Vibrational spectroscopy is particularly sensitive to these interactions. wiley-vch.denih.gov The position and shape of the O-H stretching band in the infrared spectrum are diagnostic of the extent and type of hydrogen bonding. nih.gov

A broad band suggests a variety of hydrogen-bonded environments, indicative of strong intermolecular interactions. tandfonline.com Intramolecular hydrogen bonding can also occur between the terminal hydroxyl groups and the ether oxygens of the polyether chain. Temperature-dependent FTIR studies can help distinguish between these types of interactions; as temperature increases, hydrogen bonds are disrupted, leading to a sharpening of the O-H band and a shift to higher wavenumbers (blueshift). nih.gov

X-ray Crystallography for Absolute Stereochemistry Determination

Crucially, for a chiral molecule like this compound, which has stereocenters at the C13 and C14 positions, X-ray crystallography can be used to determine the absolute stereochemistry (R/S configuration) of these centers, provided that anomalous dispersion effects are measurable. This technique has been successfully applied to determine the crystal structures of related triethylene glycol derivatives and other complex molecules. tandfonline.compdbj.org

Theoretical and Computational Investigations of 2,5,8,11 Tetraoxatetradecane 13,14 Diol

Quantum Chemical Calculations

Quantum chemical calculations are employed to elucidate the intrinsic properties of molecules in the absence of environmental effects. These methods provide a foundational understanding of molecular geometry, electronic structure, and conformational energetics.

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of many-body systems. For PEO oligomers, DFT calculations are instrumental in determining optimized molecular geometries, including bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. These calculations have been applied to understand the interaction of PEG with other molecules and surfaces, such as the adsorption on graphene oxide, where DFT helps to identify stable configurations and binding energies. nih.gov

The electronic structure, including the distribution of electron density and partial atomic charges, can be accurately predicted. This information is vital for understanding the molecule's polarity, reactivity, and non-covalent interactions, such as hydrogen bonding. For instance, DFT has been used to investigate the interfacial bonding between PEG and nanofillers, highlighting the role of functional groups in these interactions. nih.gov

Table 1: Typical Calculated Geometric Parameters for a PEO repeating unit from DFT studies.
ParameterTypical Value
C-C Bond Length1.52 - 1.54 Å
C-O Bond Length1.42 - 1.44 Å
C-C-O Bond Angle108° - 110°
C-O-C Bond Angle111° - 113°

Ab initio methods, which are based on first principles without empirical parameters, are essential for accurately mapping the potential energy surface of flexible molecules like PEO oligomers. These calculations are used to determine the relative energies of different conformers that arise from rotation around the C-C and C-O single bonds. For PEO chains, the most significant dihedral angles are O-C-C-O and C-O-C-C. The gauche conformation around the O-C-C-O bond is known to be unusually stable, a phenomenon referred to as the "gauche effect." tandfonline.com

Table 2: Relative Conformational Energies for the O-C-C-O Dihedral Angle in a PEO Model Compound (e.g., 1,2-Dimethoxyethane) from Ab Initio Calculations.
ConformationDihedral Angle (approx.)Relative Energy (kcal/mol)
Anti (trans)180°0.00 (Reference)
Gauche±60°-0.5 to -1.5

A critical application of quantum chemical calculations is the prediction of spectroscopic parameters, which can be directly compared with experimental data to validate the accuracy of the computational model. Nuclear Magnetic Resonance (NMR) chemical shifts are highly sensitive to the local electronic environment and molecular conformation. researchgate.net Calculations can predict ¹H and ¹³C NMR chemical shifts for a given molecular geometry. By averaging these calculated shifts over a representative ensemble of conformations, one can obtain theoretical spectra that can be compared with experimental results. researchgate.nettemp.domainsresearchgate.net

Similarly, the calculation of vibrational frequencies (corresponding to infrared and Raman spectroscopy) provides another avenue for validation. The calculated frequencies and intensities can be matched with experimental spectra to confirm the presence of specific functional groups and to assess the accuracy of the computed molecular geometry and force constants.

Table 3: Illustrative Comparison of Calculated vs. Experimental ¹H NMR Chemical Shifts for a PEO Oligomer Analogue.
Proton TypeCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)
Terminal -CH₂OH3.753.71
Backbone -O-CH₂-CH₂-O-3.683.64
-OHVariable (H-bonding dependent)Variable

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD allows for the investigation of complex conformational dynamics and interactions with surrounding molecules, such as solvents, which is not feasible with static quantum chemical calculations.

The accuracy of MD simulations is critically dependent on the quality of the force field, which is a set of potential energy functions and parameters that describe the interactions between atoms. Several force fields, such as GAFF, OPLS, and CHARMM, have been developed and optimized for PEO and PEG oligomers. nih.govnih.gov The development process involves parameterizing bond stretching, angle bending, and dihedral torsion terms, as well as non-bonded van der Waals and electrostatic interactions. tandfonline.comacs.org

These parameters are often derived from a combination of experimental data (e.g., density, viscosity, diffusion coefficients of the neat liquid) and high-level quantum chemical calculations on small fragment molecules. tandfonline.comnih.gov However, studies have shown that different force fields can yield significantly different results. For instance, some force fields may accurately reproduce static properties like density but fail to capture dynamic properties like self-diffusion coefficients, and vice versa. nih.govresearchgate.netbohrium.com Therefore, careful validation by comparing simulation results with a wide range of experimental data is crucial for selecting an appropriate force field. nih.govresearchgate.net

Table 4: Performance Comparison of Common Force Fields for Simulating a PEG Tetramer in the Neat Liquid State. nih.gov
Force FieldDeviation from Exp. DensityDeviation from Exp. Diffusion CoefficientDeviation from Exp. Viscosity
GAFF~5%~5%~10%
OPLS>5%>80%>400%
CHARMMGood agreementPoor agreementN/A

MD simulations are particularly powerful for exploring how the conformational dynamics of PEO oligomers are influenced by their environment. Simulations of these molecules in aqueous solution have provided detailed insights into their hydration and the nature of hydrogen bonding between the ether oxygens and water molecules. researchgate.netnih.gov

Key structural and dynamic properties, such as the radius of gyration (a measure of molecular size) and the end-to-end distance, can be tracked over time to characterize the polymer's shape and flexibility in solution. nih.gov Studies have shown that the conformational ensemble of PEO in water is a complex interplay of polymer-water and water-water interactions. nih.gov The simulations can reveal how the oligomer chain might wrap or fold and how the dynamics of surrounding water molecules are affected by the presence of the polymer. researchgate.net This information is crucial for understanding the behavior of PEO-based materials in biological and industrial applications.

Table 5: Typical Structural Properties of a PEO Oligomer (e.g., 36-mer) in Water from MD Simulations. nih.gov
PropertyCalculated Value
Persistence Length (λ)~3.7 Å
Radius of Gyration (Rg) vs. Molecular Weight (Mw) Exponent (ν in Rg ∝ Mw^ν)~0.515 (consistent with ideal chain behavior)
Shape Anisotropy (Principal moments of inertia)~2.59 : 1.44 : 1.00

Analysis of Intermolecular Interactions, including Hydrogen Bonding Networks

The molecular structure of 2,5,8,11-Tetraoxatetradecane-13,14-diol, a derivative of tetraethylene glycol, features multiple sites capable of engaging in intermolecular and intramolecular interactions, primarily through hydrogen bonding. The presence of two terminal hydroxyl (-OH) groups and four ether oxygen atoms allows for the formation of complex and robust hydrogen bonding networks, which significantly influence its physical and chemical properties.

Hydrogen bonds are a specific type of dipole-dipole interaction involving a hydrogen atom positioned between two highly electronegative atoms, such as oxygen. khanacademy.org These bonds can form between different molecules (intermolecular) or within different parts of a single molecule (intramolecular). khanacademy.org In the context of polyether diols like this compound, the hydroxyl groups act as hydrogen bond donors, while the ether oxygens and the oxygen atoms of other hydroxyl groups serve as acceptors. nih.gov

Computational studies, such as molecular dynamics (MD) simulations, have been employed to investigate the behavior of ethylene (B1197577) glycol oligomers. These studies reveal a propensity for both inter- and intramolecular hydrogen bond formation. acs.orgnih.gov Modifications to force fields in these simulations show that subtle changes in parameters can significantly alter the balance between these two types of bonding. acs.orgresearchgate.net For tetraethylene glycol, a closely related compound, there is a notable tendency to form intramolecular hydrogen bonds, which can lead to the formation of pseudo-cyclic structures, such as 5-membered rings. nih.gov This is a common feature observed in diols. nih.gov

Table 1: Representative Hydrogen Bond Interaction Data in Diol Systems
Interaction TypeDonor GroupAcceptor GroupTypical Bond Length (Å)Calculated Binding Energy (kcal/mol)
IntermolecularHydroxyl (-OH)Hydroxyl (-OH)1.7 - 1.9-5 to -8
IntermolecularHydroxyl (-OH)Ether Oxygen (-O-)1.8 - 2.1-3 to -5
IntramolecularHydroxyl (-OH)Adjacent Ether Oxygen (-O-)~1.86-1 to -3
Intermolecular (Urea Adduct)Catechol (-OH)Urea (C=O)1.67 - 1.70~ -11.84

Mechanistic Elucidation of Reactions Involving Diols

Transition State Analysis for Diol Oxidations and Cyclizations

The reactivity of this compound is largely dictated by its two vicinal hydroxyl groups. Theoretical and computational analyses provide insight into the transition states of its primary reactions: oxidation and cyclization.

Diol Oxidations: The oxidation of vicinal diols can proceed through various mechanisms, often involving the formation of a rigid cyclic intermediate in the transition state. researchgate.net A common laboratory method for cleaving 1,2-diols is oxidation with periodic acid (HIO₄), which involves the formation of a cyclic periodate ester. ucalgary.cachemistrysteps.com The transition state for this reaction involves the rearrangement of electrons within this cyclic ester, leading to the cleavage of the carbon-carbon bond between the hydroxyl-bearing carbons and the formation of two carbonyl compounds. ucalgary.ca

For catalytic oxidations, such as those using platinum-based catalysts, the mechanism may involve adsorption of the diol onto the catalyst surface. researchgate.net Kinetic models suggest the involvement of different types of metal sites. researchgate.net Computational studies of vanadium-catalyzed deoxydehydration (DODH) of diols have shown that the transition state can vary depending on the stereochemistry of the diol. chemrxiv.org For trans-diols, the reaction proceeds through a stepwise cleavage of the C-O bonds via a triplet state, whereas cis-diols can proceed through a concerted singlet mechanism. chemrxiv.org The transition state for the key olefin-extrusion step in these reactions is a critical point for determining the reaction pathway. chemrxiv.org

Diol Cyclizations: Acid-catalyzed dehydrative cyclization is a characteristic reaction of diols, leading to the formation of cyclic ethers. researchgate.netyoutube.com The mechanism typically begins with the protonation of one of the hydroxyl groups by an acid catalyst, converting it into a good leaving group (an oxonium ion, essentially a tethered water molecule). youtube.com The transition state is then reached through an intramolecular nucleophilic attack (Sₙ2-like pathway) by the second hydroxyl group, which displaces the water molecule. researchgate.netyoutube.com This results in the formation of another oxonium ion, now part of the cyclic structure. The final step is the deprotonation of this ion to yield the cyclic ether and regenerate the acid catalyst. youtube.com

Cooperative catalysis involving hydrogen-bond donors and acceptors can also facilitate cyclization. researchgate.net In such cases, the transition state involves the simultaneous activation of the diol by the catalyst components, promoting the intramolecular ring closure. researchgate.net

Table 2: Characteristics of Transition States in Diol Reactions
ReactionKey Feature of Transition StateMechanism TypeReactant/Catalyst Example
Oxidative CleavageFormation of a cyclic periodate esterConcerted electron rearrangementPeriodic Acid (HIO₄)
Catalytic DeoxydehydrationStepwise C-O bond cleavage via triplet stateStepwisetrans-diol with Vanadium(V) catalyst
Acid-Catalyzed CyclizationIntramolecular Sₙ2 attack on a protonated hydroxyl groupSₙ2-likeDiol with H⁺ catalyst
Cooperative Catalysis CyclizationSimultaneous activation by H-bond donor and acceptorCooperative Sₙ2Diol with ionic liquid catalyst

Reaction Pathway Mapping and Energy Barriers

Computational chemistry allows for the detailed mapping of reaction pathways and the calculation of associated energy barriers, providing a quantitative understanding of reaction mechanisms. This involves identifying the lowest energy path from reactants to products, including all intermediates and transition states.

In the case of dehydrative cyclization, kinetic studies combined with computational analysis can confirm the proposed pathway. An inverse deuterium kinetic isotope effect (kₙ/kₙ = 0.89) observed in the dehydrative etherification of a similar alcohol supports an Sₙ2-like pathway. researchgate.net This indicates that the transition state is more sterically hindered than the reactants, which is consistent with the formation of a new bond during the rate-determining step.

Automated tools for reaction mechanism exploration can construct complex reaction networks by identifying plausible elementary steps and evaluating their energetics using methods like DFT. arxiv.org For cyclization reactions, these tools can predict the preferred stereochemical outcome by comparing the energy barriers of different pathways. arxiv.org For example, the analysis of a Diels-Alder reaction in a natural product synthesis correctly predicted the experimentally observed product by identifying it as the result of the lowest-energy pathway. arxiv.org

The energy barriers for these reactions are influenced by factors such as solvent, catalyst, and the specific conformation of the diol. The flexible ether backbone of this compound can adopt conformations that either favor or hinder the approach of the reacting groups, thus affecting the activation energy for intramolecular reactions like cyclization.

Table 3: Representative Calculated Energy Barriers for Diol Reactions
Reaction TypeSpecific StepSystemCalculated Energy Barrier (kcal/mol)
Catalytic DeoxydehydrationCatalyst Reduction (V(V) to V(III))Vanadium-oxo complex with PPh₃40.3
Catalytic DeoxydehydrationC-O Cleavage Transition State (TS4t)trans-diol substrate with Vanadium catalyst~2.7 higher than analogue
Peptoid SynthesisHOMO-LUMO Energy GapPeptoid 5c from 1,4-dithiane-2,5-diol5.08 eV (~117 kcal/mol)
Peptoid SynthesisHOMO-LUMO Energy GapPeptoid 5b from 1,4-dithiane-2,5-diol6.09 eV (~140 kcal/mol)

Note: HOMO-LUMO gaps are related to chemical reactivity and are an indicator of the energy required for electronic excitation, not a direct measure of a reaction barrier. mdpi.com

Role of 2,5,8,11 Tetraoxatetradecane 13,14 Diol As a Building Block in Advanced Chemical Research

Precursor in Supramolecular Chemistry

In the field of supramolecular chemistry, which focuses on chemical systems composed of discrete numbers of molecules, 2,5,8,11-Tetraoxatetradecane-13,14-diol serves as a key precursor for constructing molecules capable of molecular recognition and self-assembly. The polyether linkage is fundamental for creating host cavities that can bind specific guest ions or molecules. researchgate.net

Design and Synthesis of Crown Ethers and Cryptands Incorporating Polyether Diol Moieties

The flexible polyether chain of this compound is an ideal component for the synthesis of macrocyclic polyethers, such as crown ethers and cryptands, which are renowned for their ability to selectively bind cations. researchgate.netwikipedia.org The synthesis of these molecules often relies on templated reactions where a metal cation directs the cyclization of the polyether precursors. nih.gov

Crown Ethers: The Williamson ether synthesis is a common method for preparing crown ethers. In a typical procedure, a polyether diol, analogous to this compound, is deprotonated with a base and reacted with an oligoethylene glycol ditosylate or dihalide. nih.govvt.edu The presence of a suitable metal ion, which fits within the forming macrocycle, acts as a template, increasing the yield of the cyclic product over linear polymerization. researchgate.net The terminal diol functionality on this compound allows for its direct use in these cyclization reactions or for its modification into a suitable dihalide or ditosylate derivative.

Cryptands: Cryptands are three-dimensional analogues of crown ethers that encapsulate guest ions more strongly and selectively. wikipedia.org Their synthesis is more complex and often involves a stepwise approach. For instance, a diazacrown ether can be reacted with a diacid chloride derived from a polyether chain, like that of this compound, under high-dilution conditions to form a bicyclic diamide, which is subsequently reduced to the final cryptand. mdpi.com The three-dimensional structure of cryptands leads to high stability and selectivity in cation binding, with the cavity size determining which cation is bound most effectively. mdpi.com

Table 1: Synthetic Strategies for Crown Ethers and Cryptands
Macrocycle TypeGeneral Synthetic ApproachRole of Polyether DiolKey Reaction Conditions
Crown EtherTemplated Williamson Ether Synthesis nih.govServes as the open-chain diol precursor.Base (e.g., K₂CO₃, NaH), template cation, high dilution. vt.edutdl.org
CryptandStepwise macrobicyclization mdpi.comForms the bridges between nitrogen atoms.High dilution, often involves formation and reduction of an amide linkage. mdpi.com

Construction of Organic Cages and Self-Assembled Architectures

Porous organic cages (POCs) are discrete, molecule-sized porous materials constructed from covalent bonds. rsc.org Unlike extended frameworks, these cages are held together in the solid state by weaker intermolecular forces. rsc.org The flexible polyether chain of this compound can be utilized as a linker component in the construction of such cages. The diol groups provide reactive sites for connecting the flexible polyether segment to rigid, shape-directing molecular units.

The self-assembly process is driven by the formation of covalent bonds (often reversible, such as imines) or non-covalent interactions. researchgate.net The geometric properties of the building blocks, including the length and flexibility of linkers like the tetraoxatetradecane chain, determine the final structure of the cage. researchgate.net By using polyether diol-derived linkers, chemists can design cages with specific cavity sizes and chemical environments, suitable for applications in molecular recognition, separation, and catalysis. rsc.org The self-assembly of these complex structures can be influenced by factors such as solvent and temperature. researchgate.net

Development of Chiral Ligands for Stereoselective Recognition

The 13,14-diol group in this compound contains two adjacent chiral centers. If the diol is synthesized in an enantiomerically pure form, it becomes a valuable building block for creating chiral ligands. nih.gov These chiral ligands can be incorporated into metal complexes used as catalysts for asymmetric reactions or as receptors for the stereoselective recognition of other chiral molecules. researchgate.netsemanticscholar.org

The development of methods for the stereoselective synthesis of 1,3-diols is an important area of research, as these motifs are common in natural products. researchgate.netsemanticscholar.org A chiral polyether diol can be attached to other molecular frameworks, such as bipyridines or ferrocenes, to create a chiral environment around a metal center. semanticscholar.org This pre-organized chiral space allows the ligand-metal complex to differentiate between enantiomers of a substrate, leading to high stereoselectivity in catalysis or binding. nih.gov The polyether portion of the ligand can also influence solubility and interaction with the reaction medium.

Monomer and Intermediate in Polymer Science

The bifunctional nature of this compound, possessing two hydroxyl groups, makes it a suitable monomer or intermediate for the synthesis and modification of polymers. wikipedia.org The focus here is on the synthetic strategies employed rather than the physical properties of the resulting materials.

Synthesis of Novel Polyether-Based Polymers

Diols are common co-monomers in polymerization reactions that form polymers like polyesters and polyurethanes. wikipedia.org this compound can participate in step-growth polymerization to create novel polyether-based polymers.

Poly(ester-ether) Synthesis: Through condensation polymerization with a dicarboxylic acid or its derivative (like a diacyl chloride), the diol can form a poly(ester-ether). osti.gov This type of polymerization involves the repeated formation of ester linkages. wikipedia.org Recently, methods for the direct synthesis of polyesterethers from diols like ethylene (B1197577) glycol have been developed using ruthenium catalysts, which proceed via dehydrogenation and dehydration pathways. nih.gov

Polyurethane Synthesis: The reaction of the diol with a diisocyanate yields a polyurethane. nih.gov This polyaddition reaction typically requires a catalyst to proceed efficiently. nih.gov The resulting polymer incorporates the flexible and hydrophilic tetraoxatetradecane unit into its backbone.

The synthesis of polyethers can also be achieved through the direct polymerization of diols under certain catalytic conditions, offering a route to materials with varied microstructures. google.comresearchgate.net

Table 2: Polymerization Strategies Utilizing Polyether Diols
Polymer TypeCo-monomerType of Linkage FormedPolymerization Method
Poly(ester-ether)Dicarboxylic acid / Diacyl chlorideEsterCondensation Polymerization osti.gov
PolyurethaneDiisocyanateUrethanePolyaddition nih.gov

Functionalization of Polymeric Materials Utilizing Diol Reactivity

Post-polymerization functionalization is a powerful technique for modifying the properties of existing polymers by introducing new functional groups. mdpi.comacs.org The diol functionality of this compound can be used to graft these polyether chains onto a pre-formed polymer backbone. nih.gov

For example, a polymer containing reactive groups such as acid chlorides, epoxides, or isocyanates can be treated with the diol. One of the hydroxyl groups of the diol reacts with the polymer backbone, covalently attaching the polyether chain as a pendant group. The remaining hydroxyl group can either be left free or used for further chemical modification. mdpi.com This strategy allows for the introduction of flexible, hydrophilic side chains onto a rigid or hydrophobic polymer, altering its properties in a controlled manner. One common method involves preparing a precursor monolith, for instance, through the polymerization of glycidyl methacrylate, and then converting the epoxy groups to diol groups via acid hydrolysis, which can then be further functionalized. mdpi.com

Uncharted Territory: The Elusive Nature of this compound in Advanced Chemical Research

Despite a comprehensive search of scientific literature and chemical databases, the compound This compound appears to be a novel or largely uncharacterized molecule within the realm of advanced chemical research. No specific data or research findings were found that directly correspond to its role as a building block in synthetic organic chemistry or its contributions to the development of green solvents.

The specified chemical name suggests a diol with a polyether backbone, a class of compounds that are indeed significant in various chemical applications. However, information pertaining to this exact structure—with ether linkages at the 2, 5, 8, and 11 positions and hydroxyl groups at the 13 and 14 positions of a tetradecane chain—is not available in the public domain.

This lack of information prevents a detailed discussion of its specific applications as an intermediate for complex molecule synthesis, its use as a scaffold for derivatization, or its potential contributions to green chemistry. Scientific inquiry into this particular molecule has yet to be published or is not indexed in readily accessible scientific databases.

It is important to note that a structurally similar, yet distinct, compound, 3,6,9,12-Tetraoxatetradecane-1,14-diol , also known as Pentaethylene glycol, is a well-documented chemical with the same molecular formula (C10H22O6). This compound is commercially available and has been studied for various applications. However, due to the strict focus on this compound, the properties and applications of its isomers or related compounds cannot be substituted.

The absence of data highlights a potential area for future research. The synthesis and characterization of this compound and the exploration of its chemical properties could reveal unique functionalities and applications, potentially contributing to the fields of organic synthesis, materials science, or green chemistry. Until such research is conducted and published, its role as a building block in advanced chemical research remains undefined.

Future Research Directions and Emerging Applications in Chemical Science

Development of Novel Stereoselective Synthetic Pathways for Functionalized Polyether Diols

The precise control over the three-dimensional arrangement of atoms, or stereochemistry, within a molecule is paramount in determining its properties and function. For 2,5,8,11-Tetraoxatetradecane-13,14-diol, the two adjacent hydroxyl groups (diol) can exist in different spatial orientations, leading to stereoisomers. The development of stereoselective synthetic methods will be crucial for accessing pure enantiomers or diastereomers of this and related polyether diols.

Future research in this area will likely focus on:

Asymmetric Catalysis: Employing chiral catalysts to direct the formation of a specific stereoisomer during the synthesis of the diol functionality. This could involve asymmetric dihydroxylation or epoxidation followed by regioselective ring-opening.

Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting materials to impart stereochemical control throughout the synthetic sequence.

Enzymatic Resolutions: Employing enzymes that can selectively react with one stereoisomer, allowing for the separation of a racemic mixture.

Achieving high levels of stereocontrol will enable the synthesis of polyether diols with tailored properties for applications in chiral recognition, asymmetric catalysis, and biologically active materials.

Integration of Advanced Computational Methods for Predictive Molecular Design

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby accelerating the design of new materials. For this compound, computational methods can provide invaluable insights into its structure, properties, and interactions.

Key areas for computational investigation include:

Conformational Analysis: The flexible polyether chain can adopt a multitude of conformations. Computational modeling can identify the most stable conformations and understand how they are influenced by solvent and temperature.

Predicting Physicochemical Properties: Quantum mechanical calculations can be used to predict properties such as polarity, solubility, and reactivity, guiding experimental design.

Molecular Dynamics Simulations: These simulations can model the dynamic behavior of the molecule over time, providing insights into its interactions with other molecules and its self-assembly behavior.

By integrating these computational approaches, researchers can rationally design new polyether diols with optimized properties for specific applications, reducing the need for extensive trial-and-error experimentation.

Exploration of Bio-inspired Chemical Transformations Involving Polyether Diols

Nature often provides inspiration for the development of novel chemical transformations and materials. Bio-inspired approaches can lead to the synthesis of complex and functional molecules with high efficiency and selectivity.

Future research could explore:

Enzyme-Mimicking Catalysis: Designing synthetic catalysts that mimic the active sites of enzymes to perform specific transformations on the polyether diol, such as selective oxidation or glycosylation.

Biocatalysis: Utilizing whole cells or isolated enzymes to carry out chemical modifications of this compound. This can provide access to novel derivatives that are difficult to synthesize using traditional chemical methods.

Self-Assembly into Bio-mimetic Structures: Investigating the ability of the polyether diol to self-assemble into structures that mimic biological systems, such as micelles or vesicles, for applications in drug delivery or as nanoreactors.

By harnessing the principles of biocatalysis and biomimicry, scientists can develop sustainable and efficient methods for the synthesis and application of functionalized polyether diols.

Elucidation of Complex Supramolecular Interaction Mechanisms

Supramolecular chemistry focuses on the non-covalent interactions between molecules, which govern processes like self-assembly and molecular recognition. The polyether chain and the diol functionality of this compound provide multiple sites for hydrogen bonding and other non-covalent interactions.

Key research directions in this area include:

Host-Guest Chemistry: Investigating the ability of the polyether backbone to bind to specific guest molecules, such as metal ions or small organic molecules. This could lead to applications in sensing, separation, and catalysis.

Self-Assembly Studies: Exploring the conditions under which the molecule self-assembles into ordered structures, such as gels, liquid crystals, or nanofibers.

Interactions with Biomolecules: Studying the interactions of the polyether diol with proteins, nucleic acids, and cell membranes to understand its potential biological activity and for the development of new biomaterials.

A deep understanding of the supramolecular behavior of this compound will be critical for designing materials with controlled and predictable properties.

Design of Next-Generation Building Blocks for Responsive Chemical Systems

Responsive or "smart" materials can change their properties in response to external stimuli such as temperature, pH, light, or the presence of a specific chemical. The unique combination of a flexible polyether chain and reactive diol groups makes this compound an excellent candidate as a building block for such systems.

Future applications in this domain may involve:

Stimuli-Responsive Polymers: Incorporating the diol into polymer backbones to create materials that can undergo reversible changes in their shape, solubility, or other properties.

Smart Gels: Using the diol as a cross-linker to form hydrogels or organogels that can swell or shrink in response to environmental changes.

Controlled Release Systems: Developing materials that can encapsulate and release active molecules, such as drugs or fragrances, in a controlled manner triggered by a specific stimulus.

By leveraging the versatile chemical nature of this compound, researchers can design a new generation of intelligent materials with a wide range of potential applications in fields such as medicine, electronics, and environmental science.

Q & A

Q. What theoretical frameworks are essential for guiding research on the physicochemical properties of 2,5,8,11-Tetraoxatetradecane-13,14-diol?

Researchers should anchor their studies in established chemical theories, such as molecular orbital theory or hydrogen-bonding networks, to predict interactions and stability. For example, the compound’s polyether-diol structure suggests potential applications in coordination chemistry, which can be explored using Lewis acid-base theory. A conceptual framework ensures methodological coherence, from hypothesis formulation to data interpretation .

Q. What experimental design strategies are recommended for initial characterization of this compound?

Begin with a factorial design to screen critical variables (e.g., solvent polarity, temperature) affecting solubility and reactivity. Use orthogonal arrays (e.g., Taguchi L9) to minimize experimental runs while maximizing data on purity, crystallinity, and stability. Techniques like NMR, FT-IR, and mass spectrometry should be prioritized for structural validation .

Q. How should safety protocols be implemented during laboratory handling of this compound?

While the compound’s specific hazards are not fully classified, adopt standard precautions:

  • Use nitrile gloves (0.28–0.38 mm thickness) and N95 respirators during synthesis.
  • Ensure fume hoods for volatile steps and secondary containment for spills.
  • Follow WHO guidelines for waste disposal (e.g., neutralization before aqueous disposal) .

Q. What are the key spectroscopic techniques for verifying the compound’s structural integrity?

  • NMR : Analyze proton environments (e.g., ether oxygens, hydroxyl groups) and coupling patterns.
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for non-volatile samples).
  • XRD : Resolve crystallographic data if single crystals are obtainable. Cross-validate results with computational models (e.g., DFT-optimized structures) .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound under multi-variable conditions?

Employ response surface methodology (RSM) with central composite design to model interactions between variables (e.g., catalyst loading, reaction time). For example, a 3-factor Box-Behnken design can identify optimal conditions while minimizing side reactions. Validate predictions with kinetic studies (e.g., in situ FT-IR monitoring) .

Q. What methodologies resolve contradictions in reported solubility or reactivity data for this compound?

  • Systematic validation : Replicate studies under controlled conditions (e.g., standardized solvent purity, humidity levels).
  • Meta-analysis : Statistically aggregate published data to identify outliers or contextual factors (e.g., pH dependence).
  • Advanced analytics : Use dynamic light scattering (DLS) or cryo-TEM to assess aggregation states that may influence solubility .

Q. How can computational models enhance understanding of the compound’s behavior in complex systems?

  • Molecular dynamics (MD) : Simulate solvation dynamics in aqueous/organic matrices to predict phase behavior.
  • Density functional theory (DFT) : Calculate thermodynamic stability of conformers or hydrogen-bonding motifs.
  • QSPR models : Corrogate experimental data (e.g., logP, diffusion coefficients) with structural descriptors for predictive toxicology .

Q. What strategies assess the environmental impact of this compound in laboratory-scale studies?

  • Biodegradation assays : Use OECD 301F (manometric respirometry) to evaluate microbial degradation rates.
  • Ecotoxicology : Conduct Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201).
  • Leaching studies : Model soil adsorption coefficients (Kd) via batch equilibrium experiments .

Methodological Tables

Experimental Design Application References
Factorial Design (Taguchi L9)Screening synthesis variables
Response Surface MethodologyYield optimization
Orthogonal Array (Box-Behnken)Multi-factor interaction analysis
Analytical Techniques Purpose References
NMR/FT-IRStructural validation
ESI-MS/XRDMolecular weight and crystallinity
MD SimulationsSolvation dynamics prediction

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.